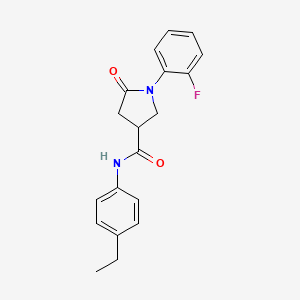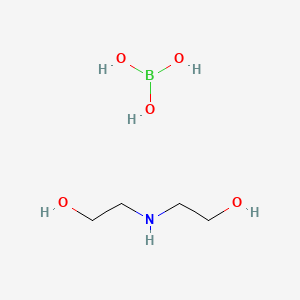
Diethanolamine borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C4H14BNO5, and it has a molecular weight of 166.969 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethanolamine borate is typically synthesized by reacting diethanolamine with boric acid. The reaction is carried out at elevated temperatures, often in the presence of a solvent such as toluene. The reaction conditions usually involve heating the mixture to the boiling point of the solvent and maintaining it for a specific duration to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in large reactors equipped with temperature control and stirring mechanisms. The product is then purified through filtration and distillation processes to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Diethanolamine borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different borate esters.
Reduction: Reduction reactions can lead to the formation of simpler borate compounds.
Substitution: this compound can participate in substitution reactions where its functional groups are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while substitution reactions can produce a variety of borate derivatives .
Aplicaciones Científicas De Investigación
Diethanolamine borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethanolamine borate involves its interaction with various molecular targets and pathways. It acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation. In biological systems, it exerts its effects through its antiseptic properties, disrupting microbial cell membranes and inhibiting their growth .
Comparación Con Compuestos Similares
Ethanolamine borate: Similar in structure but with different functional groups.
Triethanolamine borate: Contains an additional ethanolamine group, leading to different chemical properties.
Borate esters: A broad class of compounds with varying structures and applications.
Uniqueness: Diethanolamine borate is unique due to its specific combination of diethanolamine and boric acid, which imparts distinct properties such as high thermal stability, effective corrosion inhibition, and flame retardancy. Its versatility in various applications makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
90268-17-0 |
|---|---|
Fórmula molecular |
C4H14BNO5 |
Peso molecular |
166.97 g/mol |
Nombre IUPAC |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
Clave InChI |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.C(CO)NCCO |
Descripción física |
Liquid |
Números CAS relacionados |
93859-15-5 93924-91-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



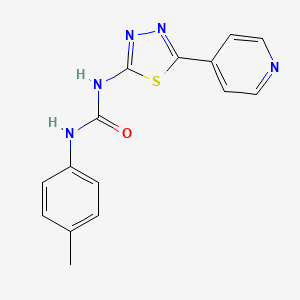
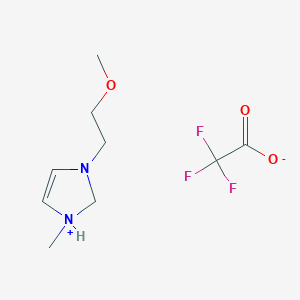

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
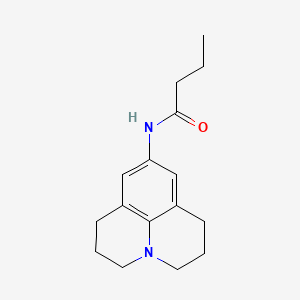
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)
![4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B14165389.png)
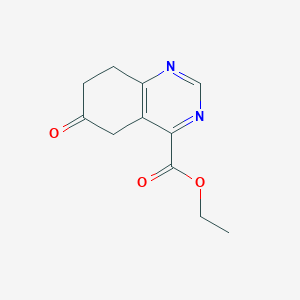
![Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B14165394.png)
